6-Chloro-3-methyl-2-(trifluoromethyl)pyridine
Description
Historical Development of Trifluoromethylpyridine Chemistry
The chemistry of trifluoromethylpyridines emerged in the mid-20th century alongside advances in organofluorine synthesis. Early methods relied on hazardous reagents such as sulfur tetrafluoride (SF₄) and high-temperature reactions, which often produced complex mixtures of byproducts. For example, the fluorination of 4-methylpyridine with chlorine and hydrogen fluoride at 300–400°C yielded chlorinated trifluoromethylpyridines but required challenging purification steps. By the 1980s, patents such as EP042696 introduced catalytic vapor-phase fluorination, improving selectivity for 3-trifluoromethylpyridine derivatives. The development of "building block" strategies in the 1990s, exemplified by the use of 1,1,1-trifluoro-4-alkoxy-3-alkylbut-2-en-1-ones, enabled modular synthesis of substituted trifluoromethylpyridines with fewer side reactions. Contemporary methods leverage transition-metal catalysis and Zincke imine intermediates to achieve precise halogenation at the 3-position of pyridine rings, as demonstrated in recent Science publications.
Significance of Halogenated Pyridine Derivatives in Chemical Research
Halogenated pyridines serve as critical intermediates in pharmaceutical and agrochemical synthesis due to their dual functionality:
- Electron-withdrawing effects : The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, while chlorine atoms act as directing groups for cross-coupling reactions.
- Stereoelectronic tuning : Substitution patterns dictate reactivity in nucleophilic aromatic substitution (SNAr). For instance, 6-chloro-3-methyl-2-(trifluoromethyl)pyridine’s chlorine at the 6-position undergoes selective displacement with amines under mild conditions.
Table 1 compares key halogenated pyridine intermediates and their applications:
Position of this compound in Modern Organofluorine Chemistry
This compound exemplifies the convergence of substituent effects in heterocyclic chemistry:
- Trifluoromethyl group : Positioned ortho to the nitrogen, the -CF₃ group induces significant ring polarization, lowering the LUMO energy and facilitating metalation at the 4-position.
- Chlorine at C6 : Acts as a leaving group in SNAr reactions while resisting premature hydrolysis due to steric protection from the adjacent methyl group.
- Methyl group at C3 : Enhances solubility in nonpolar solvents and stabilizes transition states in palladium-catalyzed couplings.
Recent studies highlight its utility in synthesizing kinase inhibitors, where the 2-CF₃/6-Cl motif improves target binding affinity by 15–20% compared to non-halogenated analogs.
Research Objectives and Scientific Relevance
Current investigations prioritize three areas:
- Synthetic optimization : Developing one-pot methods to reduce reliance on column chromatography, as demonstrated in the Zincke imine-mediated halogenation of 3-substituted pyridines.
- Reactivity mapping : Systematic studies of the compound’s behavior under Suzuki-Miyaura, Ullmann, and C-H activation conditions.
- Material science applications : Exploring its use as a ligand in luminescent metal-organic frameworks (MOFs), leveraging the -CF₃ group’s ability to modulate emission spectra.
Properties
IUPAC Name |
6-chloro-3-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVAQLGNGUHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-5-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl bromide (CF3Br) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, KOH), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, DIBAL-H), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. The chlorine and methyl groups contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)
- Structure : Chloro at position 2, -CF₃ at position 6.
- Key Differences: The inversion of substituent positions alters electronic and steric profiles.
- Applications : Used as an intermediate in pesticide synthesis .
(b) 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (CAS 749256-90-4)
Halogen-Substituted Analogues
(a) 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine (CID 165690042)
- Structure : Fluorine replaces chlorine at position 6.
- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric bulk and increase electron-withdrawing effects. This substitution could enhance metabolic stability in pharmaceuticals but reduce lipophilicity compared to the chloro analogue .
(b) 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (CAS 117519-08-1)
Functional Group Variations
(a) 6-Chloro-3-methylpicolinaldehyde
- Structure : Aldehyde (-CHO) replaces -CF₃ at position 2.
- Key Differences : The aldehyde introduces polarity and reactivity (e.g., condensation reactions). This derivative is more water-soluble but less thermally stable than the target compound .
(b) N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Structure : Pyrazole-carboxamide moiety attached to the pyridine ring.
- However, the increased molecular weight may reduce bioavailability compared to simpler pyridines .
Table 1: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
Key Research Findings
- Agrochemical Potential: Trifluoromethyl pyridines, including the target compound, exhibit enhanced insecticidal activity due to -CF₃’s metabolic resistance to oxidation .
- Pharmaceutical Relevance : Chlorine at position 6 improves blood-brain barrier penetration in neuroprotective agents, while methyl at position 3 optimizes lipophilicity .
- Synthetic Challenges : Multi-halogenated pyridines require precise reaction conditions to avoid cross-reactivity, as seen in the synthesis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine .
Biological Activity
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine is a derivative of pyridine that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- A pyridine ring which is a six-membered aromatic heterocycle.
- A trifluoromethyl group (-CF3) that enhances lipophilicity and bioactivity.
- A chlorine atom at the 6-position, which may contribute to its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and insecticidal properties. Below is a summary of its notable biological activities:
Antimicrobial Activity
Studies have shown that derivatives of trifluoromethylpyridine, including this compound, possess significant antimicrobial activity against various pathogens. For instance, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 64 | E. coli |
| Reference Compound | 50 | Chloramphenicol |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against different cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Induction of apoptosis via caspase activation |
| CEM-13 | 0.78 | Cell cycle arrest in G1 phase |
Insecticidal Activity
In agricultural applications, compounds similar to this compound have been evaluated for their insecticidal properties. The trifluoromethyl group enhances the efficacy of these compounds against pests.
| Compound | LC50 (mg/L) | Target Insect |
|---|---|---|
| This compound | 20 | Aphids |
| Reference Compound | 25 | Commercial Insecticide |
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. For example:
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Mechanism : It likely induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various trifluoromethylpyridine derivatives against clinical isolates. The results indicated that the presence of the trifluoromethyl group significantly improved antibacterial potency compared to non-fluorinated analogs .
- Anticancer Studies : Research focusing on the cytotoxic effects of this compound revealed that it could effectively induce apoptosis in MCF-7 cells through the upregulation of pro-apoptotic proteins .
- Agricultural Applications : Field trials demonstrated that formulations containing this compound showed enhanced efficacy against aphid populations compared to traditional insecticides, suggesting its potential as a safer alternative in pest management strategies .
Q & A
Q. What are the primary synthetic routes for 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?
Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation steps. A common approach is to start with a methyl-substituted pyridine core, followed by chlorination at the 6-position and introduction of the trifluoromethyl group at the 2-position. For example, fluorinating agents like KF in DMSO (as seen in analogous reactions) can facilitate halogen exchange . Reaction temperature and solvent polarity critically affect yields: polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution, while temperatures >100°C may degrade intermediates. Yields often range from 40–70% depending on the purity of starting materials .
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- NMR : NMR is crucial for identifying the trifluoromethyl group (δ ≈ -60 to -65 ppm). NMR distinguishes methyl (δ ~2.5 ppm, singlet) and aromatic protons (δ ~7.0–8.5 ppm, split patterns based on substitution).
- X-ray Crystallography : Used to confirm regiochemistry and bond angles. For example, in related pyridines, dihedral angles between substituents (e.g., 59.8° between aromatic rings) stabilize intermolecular interactions . Ensure slow evaporation from petroleum ether/ethyl acetate for high-quality crystals .
Q. What are the key physicochemical properties influencing its reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution but enhancing oxidative stability.
- Steric Effects : The 3-methyl group may hinder coupling at adjacent positions. Palladium-catalyzed Suzuki-Miyaura couplings require bulky ligands (e.g., SPhos) to mitigate steric interference .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution be addressed for derivatives of this compound?
Methodological Answer: Regioselectivity is influenced by substituent electronic effects. For example:
- At the 2-position (trifluoromethyl) : Strong electron withdrawal directs nucleophiles to the 4- or 6-positions. Azide substitutions favor the 4-position in polar solvents (e.g., DMF) .
- At the 6-position (chlorine) : Chlorine can be replaced via SNAr reactions under basic conditions (e.g., KCO in DMSO) .
Q. What strategies mitigate contradictions in biological activity data for trifluoromethylpyridine derivatives?
Methodological Answer:
- Lipophilicity Adjustments : Replace methyl with polar groups (e.g., -OH) to alter logP values. The trifluoromethyl group increases metabolic stability but may reduce solubility .
- Structure-Activity Relationships (SAR) : Use computational docking (e.g., AutoDock Vina) to predict binding modes. For example, imidazo[4,5-c]pyridine derivatives show enhanced affinity due to π-π stacking .
Q. How do crystallographic data resolve discrepancies in reported molecular geometries?
Methodological Answer:
- Intermolecular Interactions : Weak C–H···π bonds (3.5–4.0 Å) and halogen bonding (Cl···N ≈ 3.3 Å) stabilize crystal packing .
- Thermal Ellipsoids : High displacement parameters (U > 0.05 Å) suggest dynamic disorder in methyl/trifluoromethyl groups, requiring low-temperature data collection (100 K) .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
